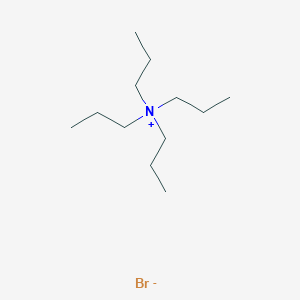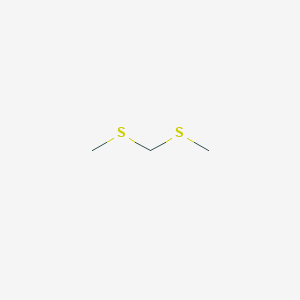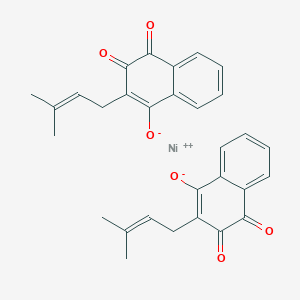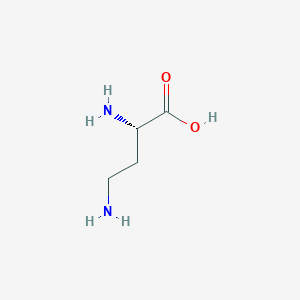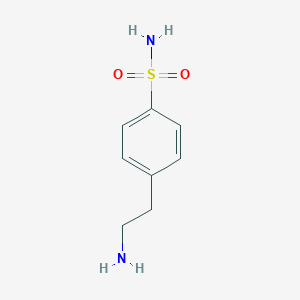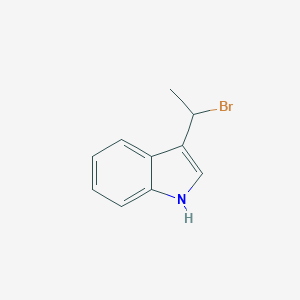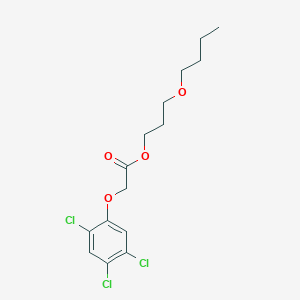
2,4,5-T-3-butoxypropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-T-3-butoxypropyl is a synthetic compound that belongs to the class of herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. This compound is widely used due to its high effectiveness and low cost. However, it has been associated with several controversies, including its potential adverse effects on human health and the environment.
Mécanisme D'action
The mechanism of action of 2,4,5-T-3-butoxypropyl involves the disruption of plant growth and development. It acts as a growth regulator, inhibiting the synthesis of auxins, which are plant hormones responsible for cell elongation and division. This leads to the inhibition of plant growth and eventually, the death of the plant.
Effets Biochimiques Et Physiologiques
2,4,5-T-3-butoxypropyl has been shown to have potential adverse effects on human health and the environment. It has been associated with the development of certain cancers, including non-Hodgkin's lymphoma and soft tissue sarcoma. It has also been linked to reproductive and developmental toxicity, as well as immune system disorders. In the environment, it can persist for a long time and contaminate soil and water, leading to potential ecological damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,5-T-3-butoxypropyl in lab experiments include its high effectiveness in controlling the growth of plants, its low cost, and its availability. However, its potential adverse effects on human health and the environment must be taken into consideration when conducting experiments.
Orientations Futures
Further research is needed to fully understand the potential adverse effects of 2,4,5-T-3-butoxypropyl on human health and the environment. The development of alternative herbicides that are more environmentally friendly and less toxic to humans is also needed. Additionally, the use of integrated pest management strategies that combine various methods, including biological control, cultural practices, and chemical control, should be encouraged to reduce the reliance on synthetic herbicides like 2,4,5-T-3-butoxypropyl.
Méthodes De Synthèse
The synthesis of 2,4,5-T-3-butoxypropyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3-butoxy-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2,4,5-T-3-butoxypropyl has been extensively studied for its herbicidal properties. It is used in agricultural practices to control the growth of weeds and unwanted vegetation. Its effectiveness has been demonstrated in various crops, including corn, soybean, cotton, and wheat. However, its potential adverse effects on human health and the environment have also been studied.
Propriétés
Numéro CAS |
1928-48-9 |
|---|---|
Nom du produit |
2,4,5-T-3-butoxypropyl |
Formule moléculaire |
C15H19Cl3O4 |
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-6-4-7-21-15(19)10-22-14-9-12(17)11(16)8-13(14)18/h8-9H,2-7,10H2,1H3 |
Clé InChI |
ISEZZVFHNHWUQW-UHFFFAOYSA-N |
SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Autres numéros CAS |
1928-48-9 |
Synonymes |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



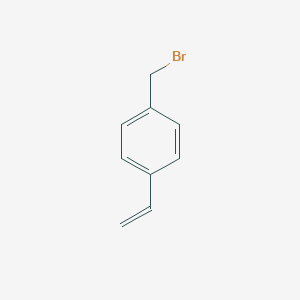
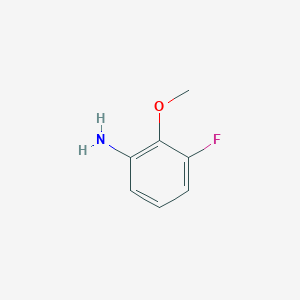
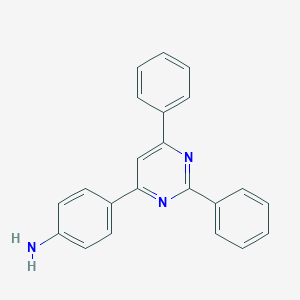
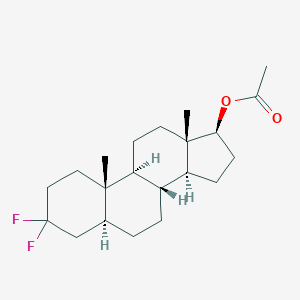
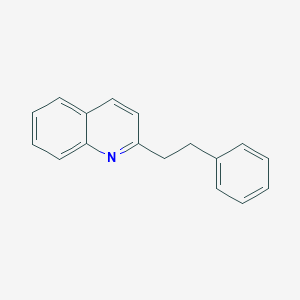
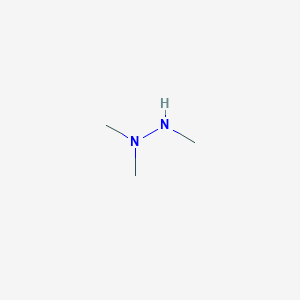
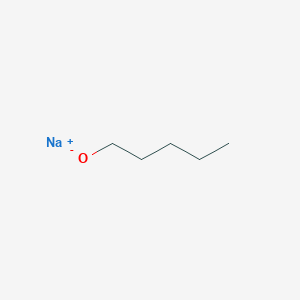
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
